Primary Transcription Effect vs. SF3B1 Inhibitors
Madrasin, unlike SF3B1 inhibitors such as Pladienolide B and Herboxidiene, exerts its primary effect by globally downregulating RNA polymerase II transcription, which occurs prior to any detectable splicing inhibition. This conclusion is based on mNET-seq and RT-qPCR data showing a significant decrease in total RNA polymerase II occupancy on protein-coding genes after 30 minutes of treatment. In contrast, SF3B1 inhibitors cause transcription defects as a secondary consequence of splicing inhibition [1][2].
| Evidence Dimension | Primary Cellular Effect |
|---|---|
| Target Compound Data | Madrasin: Rapid global downregulation of RNA polymerase II transcription; decreased total pol II occupancy on protein-coding genes at 30 min (mNET-seq). |
| Comparator Or Baseline | SF3B1 inhibitors (Pladienolide B, Herboxidiene): Primary effect is inhibition of pre-mRNA splicing; transcription defects occur as a secondary consequence. |
| Quantified Difference | Madrasin affects transcription before splicing; SF3B1 inhibitors affect splicing before transcription. |
| Conditions | HeLa cells treated with 90 μM Madrasin or SF3B1 inhibitors for 30 min; analyzed by mNET-seq and RT-qPCR [1][2]. |
Why This Matters
This fundamental mechanistic difference means Madrasin cannot be used as a functional substitute for SF3B1 inhibitors in experiments, and results from one class cannot be extrapolated to the other.
- [1] Tellier M, Ansa G, Murphy S. Isoginkgetin and Madrasin are poor splicing inhibitors. PLoS One. 2024;19(10):e0310519. View Source
- [2] Tellier M, Ansa G, Murphy S. Differential effects of pre-mRNA splicing inhibitors on RNA polymerase II transcription. bioRxiv. 2023 Jan 16. View Source
